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Compound of Interest

7-Chlorothiazolo[5,4-d]pyrimidin-2-
Compound Name:

amine
CAS No.: 1578216-09-7
Cat. No.: B2780610

Get Quote

\ J

CAS: 219522-68-2 | Molecular Formula: C

H
CIN

S | Molecular Weight: 186.62 g/mol

Executive Summary

7-Chlorothiazolo[5,4-d]pyrimidin-2-amine is a privileged bicyclic heteroaromatic scaffold
extensively utilized in medicinal chemistry. It serves as a critical intermediate in the synthesis of
high-affinity antagonists for adenosine receptors (specifically A

and A

subtypes) and inhibitors of various protein kinases. Its structural utility lies in its dual-reactivity
profile: the highly electrophilic 7-chloro position allows for facile nucleophilic aromatic
substitution (
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), while the 2-amino group provides a handle for acylation or urea formation, enabling the rapid
generation of diverse Structure-Activity Relationship (SAR) libraries.

Physicochemical Profile & Datasheet

Note: Experimental physical data for this specific intermediate is often proprietary. The values
below represent a consensus of calculated properties and data from close structural analogs.

Property Value / Description Note

Typical of chlorinated fused

Appearance Pale yellow to tan solid o
pyrimidines.
Solubilt DMSO, DMF (High); Ethanol Requires polar aprotic solvents
olubili
Y (Moderate); Water (Low) for reactions.

o The thiazole ring reduces the
) ~2.5 (Pyrimidine N), ~10.5 o o
pKa (Predicted) ) basicity of the pyrimidine
(Amine) )
nitrogens.

Lipophilic enough for CNS

LogP (Predicted) 1.12+04 o o
penetration in derivatives.
1 (Exocyclic -NH Critical for binding pocket
H-Bond Donors interactions (e.g., Asn/Glu
) residues).
N-1, N-3, N-thiazole, and the
H-Bond Acceptors 4

amine nitrogen.

Synthetic Utility & Reactivity

The core value of this molecule is its reactivity. It acts as a "linchpin” scaffold, allowing chemists
to install different pharmacophores at orthogonal positions.

3.1 Reactivity Map

The molecule possesses two distinct reactive centers governed by electronic effects:

o C-7 Position (Electrophilic): The pyrimidine ring is electron-deficient. The fusion to the
thiazole ring further pulls electron density, making the C-7 chloride an excellent leaving group
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for

reactions with amines, thiols, and alkoxides.

e C-2 Position (Nucleophilic): The exocyclic amine is moderately nucleophilic. It typically
requires strong electrophiles (acid chlorides, isocyanates) or coupling reagents (HATU/EDC)
to react.
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Figure 1: Divergent reactivity profile allowing orthogonal functionalization.

Experimental Protocols
4.1 Synthesis of the Core (The Liu Method)

The most efficient route to this scaffold avoids harsh cyclization conditions by utilizing 4,6-
dichloro-5-aminopyrimidine as a precursor. This method, adapted from Liu et al. (J. Org.[1]
Chem, 2005), utilizes isothiocyanates to close the thiazole ring.

Protocol:

» Reagents: 4,6-Dichloro-5-aminopyrimidine (1.0 eq), Benzoyl isothiocyanate (1.1 eq),
Acetone (Solvent).

e Step 1 (Thiourea Formation): Dissolve the pyrimidine in acetone. Add benzoyl isothiocyanate
dropwise at room temperature. Stir for 2-4 hours. The benzoyl-thiourea intermediate often
precipitates.

o Step 2 (Cyclization): Treat the intermediate with a base (e.g., K
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CO

or NaOEt) in ethanol/methanol. The sulfur attacks the C-6 position, displacing one chloride
and closing the thiazole ring.

o Step 3 (Deprotection): Acidic hydrolysis (H

SO
/H

O) removes the benzoyl group, yielding the free 2-amino-7-chlorothiazolo[5,4-d]pyrimidine.

4.2 Standard Procedure: C-7 Displacement (

)

This is the most common reaction performed by medicinal chemists using this scaffold.
Materials:

o Substrate: 7-Chlorothiazolo[5,4-d]pyrimidin-2-amine (1.0 eq)

e Nucleophile: Primary or Secondary Amine (1.2 - 1.5 eq)

o Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

e Solvent: Anhydrous DMF or DMSO (Concentration ~0.1 - 0.2 M)

Workflow:

e Setup: In a dry vial, dissolve the substrate in DMF.

o Addition: Add DIPEA followed by the amine nucleophile.

» Reaction: Heat the mixture to 80-100°C for 4-12 hours.

o Note: Reaction progress must be monitored by LCMS. The product usually becomes more
polar.
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e Workup:

o Option A (Precipitation): Pour the reaction mixture into ice-water (10x volume). Collect the
precipitate by filtration.

o Option B (Extraction): Dilute with EtOAc, wash with water (3x) and brine (1x) to remove
DMF.

 Purification: Flash column chromatography (MeOH/DCM gradient) is typically required.
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Figure 2: Optimized workflow for nucleophilic aromatic substitution at the C-7 position.

Medicinal Chemistry Applications

The primary biological application of this scaffold is in the antagonism of Adenosine Receptors
(ARS).

Target: Adenosine A

Receptor (GPCR).

« Indication: Parkinson's Disease (PD), Immuno-oncology.
e Mechanism: In PD, A

receptors are co-localized with Dopamine D
receptors in the striatum. Blockade of A
reduces the indirect pathway activity, improving motor function.

e SAR Insight: The furan-2-yl group at the C-2 position (formed via coupling) and a substituted
piperazine/amine at C-7 are classic features of potent antagonists like Preladenant.
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Figure 3: Mechanism of Action for A2A receptor antagonism in Parkinson's Disease.

Safety & Handling (EHS)

Based on GHS classifications for analogous chloropyrimidines.

¢ Signal Word:WARNING
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e Hazard Statements:

o

H315: Causes skin irritation.[2]

[¢]

H319: Causes serious eye irritation.[2][3]

[¢]

H335: May cause respiratory irritation.

[e]

H317: May cause an allergic skin reaction (Sensitizer).[2]
» Handling:

o Use only in a chemical fume hood.

o Wear nitrile gloves and safety goggles.[4]

o Avoid dust formation; the compound may be a potent sensitizer due to the reactive chloro-
pyrimidine moiety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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